

Application Notes and Protocols for Subcutaneous Administration of RGLS4326 in Murine Models

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Compound of Interest

Compound Name: RGLS4326
CAS No.: 2229964-07-0
Cat. No.: B15604184

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Introduction

RGLS4326 is an investigational oligonucleotide designed to inhibit microRNA-17 (miR-17) for the potential treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] In ADPKD, mutations in the PKD1 or PKD2 genes lead to the formation of fluid-filled cysts in the kidneys, ultimately causing a decline in renal function.[1] The miR-17 family of microRNAs is upregulated in ADPKD and contributes to disease progression by repressing the translation of PKD1 and PKD2 mRNA.[3][4] **RGLS4326** is a chemically modified, single-stranded anti-miR-17 oligonucleotide that binds to the seed sequence of miR-17, thereby derepressing the translation of PKD1 and PKD2 and increasing the levels of their respective proteins, polycystin-1 (PC1) and polycystin-2 (PC2).[5][6]

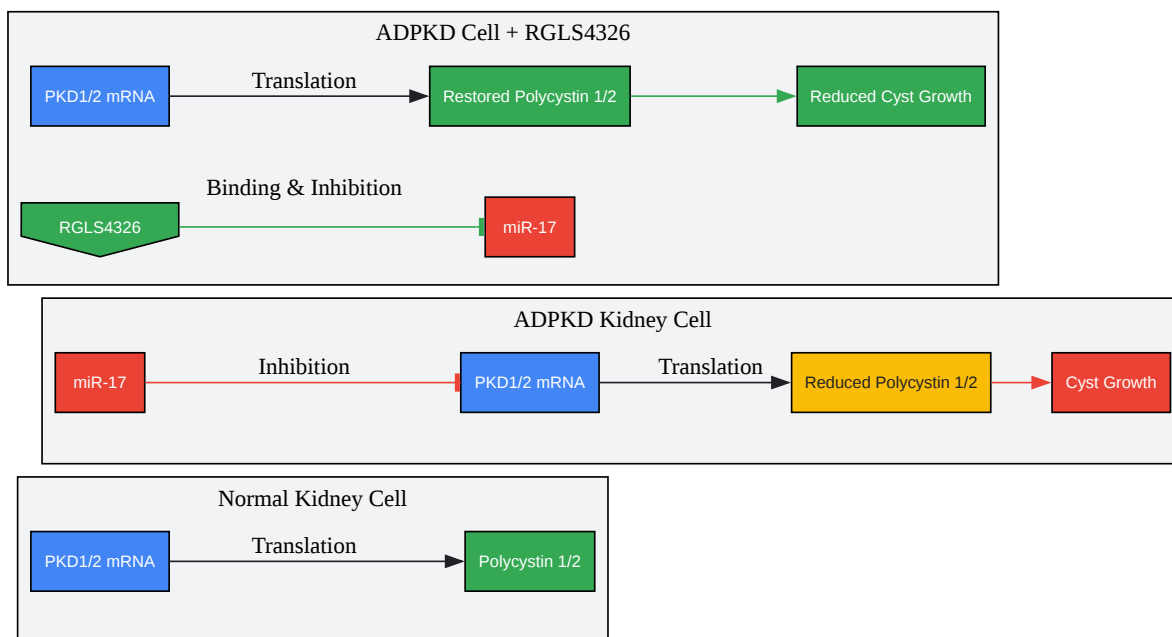
Preclinical studies in various mouse models of ADPKD have demonstrated that subcutaneous (SC) administration of **RGLS4326** leads to its preferential distribution to the kidneys and renal cysts.[3][7] This targeted delivery results in reduced cyst formation, decreased kidney weight to

body weight ratio, diminished cyst cell proliferation, and preserved kidney function.[1][5] These application notes provide a comprehensive overview of the protocols for the subcutaneous administration of **RGLS4326** in mice, based on published preclinical data, to aid researchers in designing and executing similar studies.

Mechanism of Action: RGLS4326 in ADPKD

The therapeutic rationale for **RGLS4326** in ADPKD is centered on the inhibition of the miR-17 microRNA family. In the pathological state of ADPKD, elevated levels of miR-17 suppress the translation of the wild-type PKD1 and PKD2 messenger RNA (mRNA). This reduction in the corresponding proteins, PC1 and PC2, is a key driver of cyst development and growth.

RGLS4326, an anti-miR oligonucleotide, is designed to directly bind to miR-17, preventing it from interacting with its target mRNAs. This action lifts the translational repression, leading to increased production of PC1 and PC2 proteins, which is expected to slow or reverse cyst progression.



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Figure 1: Mechanism of action of **RGLS4326** in ADPKD.

Data Presentation

Table 1: Pharmacokinetic Parameters of **RGLS4326** in Mice Following a Single Subcutaneous Dose

Parameter	Value	Mouse Strain	Dose (mg/kg)	Reference
Tmax (plasma)	≤1 hour	C57BL/6	30	[8]
Cmax (plasma)	8.5 µg/mL	C57BL/6	30	[8]
Half-life (plasma)	<4 hours	C57BL/6	30	[8]
Half-life (kidney)	8-11 days	Not Specified	Not Specified	[4][9][10]
Plasma Protein Binding	79-96%	Not Specified	Not Specified	[9][10]
Primary Route of Elimination	Renal Excretion	Not Specified	Not Specified	[9][10]
Intact Drug in Urine	50-79%	Not Specified	Not Specified	[9][10]

Table 2: Efficacy of RGLS4326 in Preclinical Mouse Models of ADPKD

Mouse Model	Dosing Regimen	Efficacy Endpoints	Outcome	Reference
Pkd2-KO	20 mg/kg on P10, 11, 12, and 19	Kidney Weight/Body Weight Ratio, Cyst Proliferation	Significant reduction	[3][11]
Pcy/DBA	30 mg/kg, once weekly	Kidney Weight/Body Weight Ratio, Cyst Index	Dose-dependent reduction	[2][11]
Pkd1(F/RC)	20 mg/kg on P8, 10, 12, and 15	Not specified	Not specified	[11]
Pkd1(RC/-) cells	In vitro treatment	Increased Pkd1 and Pkd2 gene and protein expression	>100% increase in gene expression, ~50% increase in protein levels	[5]

Experimental Protocols

Protocol 1: Preparation and Subcutaneous Administration of RGLS4326

1. Materials:

- **RGLS4326** oligonucleotide
- Sterile, nuclease-free phosphate-buffered saline (PBS)
- Sterile, nuclease-free microcentrifuge tubes
- Insulin syringes (or equivalent) with a 28-30 gauge needle
- Animal scale

- 70% ethanol

2. Procedure:

- Reconstitution of **RGLS4326**:
 - Aseptically reconstitute lyophilized **RGLS4326** in sterile, nuclease-free PBS to the desired stock concentration.
 - Gently vortex to ensure complete dissolution.
 - Store the stock solution as recommended by the manufacturer (typically at -20°C for short-term and -80°C for long-term storage).
- Dose Calculation and Preparation:
 - Weigh each mouse to determine the exact body weight.
 - Calculate the required volume of **RGLS4326** solution for each mouse based on its body weight and the target dose (e.g., 20 or 30 mg/kg).
 - Dilute the stock solution with sterile PBS if necessary to achieve a suitable injection volume (typically 5-10 μ L/g of body weight).
- Subcutaneous Administration:
 - Acclimatize mice to handling prior to the day of injection.
 - Sterilize the injection site (typically the dorsal region, between the shoulder blades) with 70% ethanol.
 - Gently lift the skin to form a tent.
 - Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
 - Slowly inject the calculated volume of **RGLS4326** solution.

- Withdraw the needle and monitor the mouse for any immediate adverse reactions.
- Return the mouse to its cage and observe for any post-injection complications.

Protocol 2: Pharmacokinetic Analysis of RGLS4326

1. Materials:

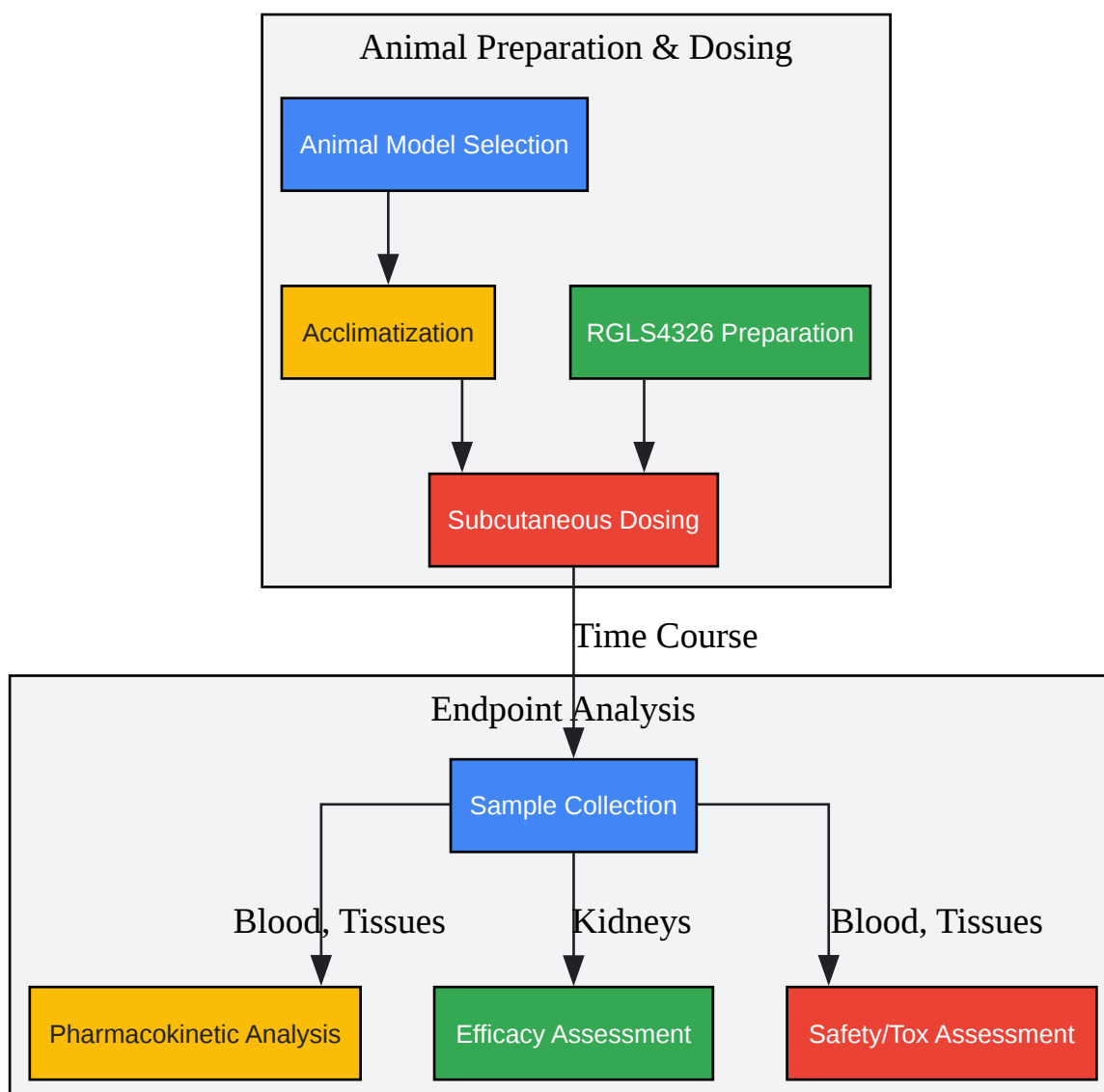
- Anesthetic (e.g., isoflurane)
- Blood collection tubes (e.g., EDTA-coated)
- Surgical scissors and forceps
- Microcentrifuge
- Liquid nitrogen or dry ice
- -80°C freezer

2. Procedure:

- Sample Collection:
 - At predetermined time points following **RGLS4326** administration, anesthetize the mice.
 - Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
 - Immediately place the blood tubes on ice.
 - Perform euthanasia by an approved method (e.g., cervical dislocation under anesthesia).
 - Excise tissues of interest (e.g., kidney, liver) and rinse with cold PBS.
 - Blot the tissues dry, weigh them, and flash-freeze in liquid nitrogen or on dry ice.
 - Store frozen tissues at -80°C until analysis.
- Plasma Preparation:

- Centrifuge the blood tubes at 2,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant (plasma) and transfer it to a fresh, labeled microcentrifuge tube.
- Store plasma samples at -80°C until analysis.
- Quantification of **RGLS4326**:
 - Quantify the concentration of **RGLS4326** in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or a specific immunoassay.

Experimental Workflow and Signaling Pathway Visualization



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Figure 2: General experimental workflow for **RGLS4326** studies.

Safety and Toxicology Considerations

Preclinical safety studies have been conducted for **RGLS4326**. While early non-GLP and GLP toxicity studies in mice and non-human primates for up to 7 weeks showed a favorable safety profile, a 27-week chronic toxicity study in mice was prematurely terminated due to unexpected observations.[12] However, these findings were later suggested to be related to technical issues at the contract research organization.[12] A subsequent 27-week study at a different

CRO with a new batch of **RGLS4326** showed no adverse findings at the 13-week interim analysis.[12] At high cumulative doses (≥ 2000 mg/kg) in mice, CNS toxicity has been observed.[11] Researchers should consult the latest safety data and regulatory guidance when designing long-term studies.

Conclusion

RGLS4326 represents a promising therapeutic approach for ADPKD by targeting the underlying disease mechanism through the inhibition of miR-17. The subcutaneous administration route has been shown to be effective for delivering the oligonucleotide to the target organ in preclinical mouse models. The protocols and data presented in these application notes provide a foundation for researchers to conduct further investigations into the efficacy and mechanism of action of **RGLS4326** and similar anti-miR therapeutics. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is crucial for obtaining robust and reproducible results.

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